tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-5-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(1H-pyrrolo[3,2-b]pyridin-5-yl)piperazine-1-carboxylate: is a heterocyclic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl ester group and a pyrrolo[3,2-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-5-yl)piperazine-1-carboxylate typically involves the reaction of a piperazine derivative with a pyrrolo[3,2-b]pyridine precursor. The reaction conditions often include the use of a base, such as sodium hydride, and an organic solvent, such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(1H-pyrrolo[3,2-b]pyridin-5-yl)piperazine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvent, room temperature to reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvent, low to moderate temperature.
Substitution: Nucleophiles such as amines, thiols; conditions: organic solvent, base (e.g., triethylamine), room temperature to reflux.
Major Products:
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of novel heterocyclic compounds for various applications .
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with biological macromolecules .
Medicine:
- Explored for its potential as a pharmacophore in drug discovery.
- Evaluated for its activity against specific biological targets, such as enzymes and receptors .
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
- tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate
- tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate
- tert-Butyl 4-(2-chloro-3H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxylate
Comparison:
- Structural Differences: The position of the substituents on the pyrrolo[3,2-b]pyridine ring can vary, leading to differences in chemical reactivity and biological activity.
- Unique Properties: tert-Butyl 4-(1H-pyrrolo[3,2-b]pyridin-5-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for molecular targets.
- Applications: While similar compounds may share some applications, this compound may exhibit distinct properties that make it suitable for specific research or industrial applications .
Properties
Molecular Formula |
C16H22N4O2 |
---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-5-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-10-8-19(9-11-20)14-5-4-12-13(18-14)6-7-17-12/h4-7,17H,8-11H2,1-3H3 |
InChI Key |
YVEYZHUYLBUXKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.